(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid typically involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of bases such as sodium hydride, metal alkoxides, or lithium diisopropylamine . Another method involves the intramolecular acylation of N-substituted 4-aminobutanoic acid esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which leads to different biological profiles depending on the spatial orientation of substituents . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A parent compound with similar structural features.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A derivative with a hydroxyl group.
Uniqueness
2-(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(2-oxo-4-propan-2-ylpyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c1-6(2)7-3-8(11)10(4-7)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
RWGDAAOFFJUOGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=O)N(C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.